Dihydroxy Bendamustine-d3

Description

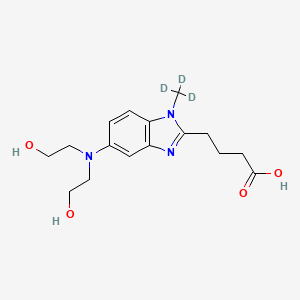

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMDIDKYVZPCNV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Characterization of Dihydroxy Bendamustine D3

De Novo Synthesis Approaches for Deuterated Dihydroxy Bendamustine (B91647) Analogs

The de novo synthesis of Dihydroxy Bendamustine-d3 is a multi-step process that prioritizes the strategic introduction of deuterium (B1214612) atoms. A common approach involves the synthesis of a deuterated precursor, which is then incorporated into the final molecular structure.

One plausible synthetic route begins with a deuterated starting material, such as methylamine-d3. This isotopically labeled compound can be used to construct the N,N-bis(2-chloroethyl)amino group, a key functional moiety of Bendamustine and its derivatives. The synthesis would proceed through several intermediates, culminating in the formation of the benzimidazole (B57391) ring system characteristic of Bendamustine. Subsequent hydroxylation of the aliphatic side chain would yield the dihydroxy metabolite.

Alternatively, deuteration can be achieved at a later stage of the synthesis. For instance, a non-deuterated Dihydroxy Bendamustine precursor could be subjected to a deuteration reaction, although this may present challenges in terms of selectivity and yield. The choice of synthetic strategy often depends on the desired location of the deuterium atoms and the commercial availability of deuterated starting materials.

Isotopic Labeling Methodologies for Dihydroxy Bendamustine

Isotopic labeling of Dihydroxy Bendamustine with deuterium is most commonly achieved through the use of deuterated reagents during synthesis. The introduction of a methyl-d3 group is a favored method, as the carbon-deuterium bonds are generally stable under physiological conditions, preventing isotopic exchange.

The primary method for producing this compound involves the use of methyl-d3 iodide or a similar deuterated methylating agent. This reagent would be reacted with a suitable amine precursor to form the deuterated N-methyl group. This approach ensures high isotopic purity and a precise location of the deuterium label.

Structural Elucidation Techniques for this compound

The definitive identification and structural confirmation of this compound rely on a combination of sophisticated analytical techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable in this regard.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement of the molecule, which can confirm the incorporation of the three deuterium atoms. The observed molecular weight of this compound will be three units higher than its non-deuterated counterpart. Fragmentation analysis by tandem mass spectrometry (MS/MS) can further pinpoint the location of the deuterium label by observing the mass of specific fragment ions.

The following table summarizes the expected analytical data for this compound:

| Technique | Expected Observation | Purpose |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at [M+H]⁺ corresponding to C₁₆H₁₈D₃Cl₂N₃O₄ | Confirms elemental composition and successful deuteration. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern consistent with the structure, with key fragments showing a +3 Da shift. | Localizes the deuterium label on the N-methyl group. |

| ¹H NMR Spectroscopy | Absence of a signal in the N-methyl proton region (~2.7 ppm). | Confirms the deuteration of the methyl group. |

| ¹³C NMR Spectroscopy | Presence of all expected carbon signals, with the N-methyl carbon signal potentially showing a triplet due to C-D coupling. | Confirms the integrity of the carbon backbone. |

Stability Assessment of this compound for Research Applications

For this compound to be a reliable internal standard in quantitative bioanalysis, its stability under various conditions must be thoroughly evaluated. Stability studies are typically conducted in different matrices, such as plasma and buffer solutions, and at various temperatures.

Key stability parameters that are assessed include:

Freeze-Thaw Stability: The compound is subjected to multiple freeze-thaw cycles to simulate sample handling in a laboratory setting.

Short-Term (Bench-Top) Stability: The stability of the compound is evaluated at room temperature for a period that mimics the time samples may spend on a lab bench during processing.

Long-Term Stability: The compound is stored at low temperatures (e.g., -20°C or -80°C) for an extended period to ensure its integrity during long-term storage.

Post-Preparative Stability: The stability of the processed samples in the autosampler of the analytical instrument is assessed.

The stability of this compound is determined by analyzing samples at different time points and comparing the results to a freshly prepared standard. The compound is considered stable if the deviation is within an acceptable range, typically ±15%. The inherent stability of the C-D bonds ensures that the isotopic label is retained throughout these stability assessments.

Preclinical Metabolic Fate of Dihydroxy Bendamustine

Pathways of Dihydroxy Bendamustine (B91647) Formation via Hydrolysis in Preclinical Models

In preclinical species, including rats, mice, and dogs, the principal route for the formation of dihydroxy bendamustine (also known as HP2) is through the hydrolysis of the parent compound, bendamustine. nih.govnih.gov This process involves the replacement of the two chloroethyl groups of the nitrogen mustard moiety with hydroxyl groups. nih.govcancercareontario.ca

This hydrolytic conversion is predominantly a non-enzymatic chemical process, occurring spontaneously in aqueous environments. nih.govnih.gov Preclinical investigations in rats have identified hydrolysis as a major metabolic event for bendamustine. nih.gov Studies involving radiolabeled bendamustine have shown that the metabolic profile in rats is qualitatively similar to that in humans, with hydrolysis products being significant components. nih.gov While the formation of dihydroxy bendamustine is a consistent finding across preclinical models, detailed quantitative comparisons of the rate and extent of its formation between different species are not extensively documented in publicly available literature.

Enzymatic and Non-Enzymatic Biotransformation of Dihydroxy Bendamustine in Vitro

The biotransformation of bendamustine to dihydroxy bendamustine in vitro is primarily a non-enzymatic hydrolytic degradation. pfizer.comnih.govresearchgate.net This chemical instability in aqueous solutions leads to the spontaneous formation of monohydroxy bendamustine (HP1) and subsequently dihydroxy bendamustine (HP2). pfizer.comresearchgate.net In vitro studies using human liver microsomes have shown that while bendamustine can be metabolized by cytochrome P450 (CYP) enzymes, specifically CYP1A2, to form other metabolites like M3 and M4, the formation of dihydroxy bendamustine is not dependent on these enzymatic pathways. pfizer.comfda.gov

Once formed, dihydroxy bendamustine is considered a terminal, inactive metabolite. The available scientific literature focuses extensively on the metabolism of the parent drug, bendamustine, and there is a lack of evidence suggesting that dihydroxy bendamustine undergoes significant further enzymatic or non-enzymatic biotransformation in vitro. It is generally regarded as a stable end-product of the hydrolytic degradation pathway.

Elimination and Excretion Profiles of Dihydroxy Bendamustine in Animal Models

The elimination and excretion of bendamustine and its metabolites have been investigated in several animal models. Following administration of radiolabeled bendamustine to rats, a significant portion of the radioactivity is recovered in both feces and urine. fda.gov One study indicated that approximately 50% of the radioactivity was found in feces and about 37% in urine, suggesting that biliary excretion plays a substantial role in the elimination of bendamustine-related material in this species. fda.gov

In a study analyzing the urinary and biliary metabolites in rats, hydroxylated derivatives of bendamustine were detected. researchgate.net While specific quantitative data for the excretion of dihydroxy bendamustine in preclinical models is sparse, human studies provide some insight. In patients who received [14C]bendamustine, less than 5% of the administered dose was recovered in the urine as dihydroxy bendamustine (HP2). nih.govnih.gov The order of excretion of bendamustine and its metabolites in human urine has been reported as monohydroxy-bendamustine > bendamustine > dihydroxy-bendamustine. hospitalpharmacyeurope.commedsinfo.com.au Given the qualitative similarities in metabolism between rats and humans, a similar excretion profile might be expected in preclinical models, with dihydroxy bendamustine representing a minor component of the urinary excretion products.

Table 1: Preclinical Elimination and Excretion Data for Bendamustine and its Metabolites

| Animal Model | Route of Administration | Major Excretion Route for Total Radioactivity | Urinary Excretion of Dihydroxy Bendamustine (HP2) | Reference |

| Rat | Intravenous | Feces (~50%), Urine (~37%) | Detected, but specific percentage not provided | fda.gov |

| Dog | Intravenous | Information not specified | Information not specified | nih.gov |

| Mouse | Intravenous | Information not specified | Information not specified | researchgate.net |

Isotope Tracing Applications of Dihydroxy Bendamustine-d3 in Metabolic Studies

Isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes. Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (d), are valuable tools in these studies as they can be traced and distinguished from their endogenous counterparts using mass spectrometry.

While deuterated forms of the parent drug, such as bendamustine-d6, have been synthesized and are utilized as internal standards in clinical pharmacokinetic studies, there is a notable absence of published research detailing the specific use of this compound in metabolic tracing studies. hospitalpharmacyeurope.comnih.govresearchgate.net The availability of "dihydroxy-bendamustine-d3" from some commercial suppliers suggests its potential use in research settings, possibly as an internal standard for quantifying dihydroxy bendamustine in biological matrices. thieme-connect.com However, without accessible research applications or literature, its practical use in metabolic flux analysis or other tracing studies remains undocumented. The focus of isotopic labeling in the context of bendamustine metabolism has predominantly been on the parent compound to support pharmacokinetic and bioanalytical assays.

Advanced Analytical Methodologies for Dihydroxy Bendamustine D3 Quantification

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of Bendamustine (B91647) and its metabolites, including Dihydroxy Bendamustine (also known as HP2), due to its high sensitivity and selectivity. nih.govoup.com Validated LC-MS/MS assays have been successfully developed to measure these compounds in biological fluids such as human plasma and urine. nih.govresearchgate.net These assays are validated to meet regulatory standards, demonstrating acceptable accuracy, precision, and linearity over a defined concentration range. nih.govnih.gov For instance, a validated assay for HP2 demonstrated a quantifiable range of 1–500 ng/mL in plasma and 0.1–50 μg/mL in urine, with intra- and inter-assay accuracy and precision within 15-20%. nih.govresearchgate.net

Effective chromatographic separation is critical for resolving the analyte from endogenous matrix components and other related metabolites, thereby minimizing interference and matrix effects. For Dihydroxy Bendamustine (HP2), reversed-phase high-performance liquid chromatography (HPLC) is the method of choice. nih.gov

Researchers have optimized several parameters to achieve efficient separation. A Synergi™ Polar-RP column is specifically noted for the analysis of the polar metabolite HP2, distinguishing it from the less polar parent drug and other metabolites like γ-hydroxy-bendamustine (M3) and N-desmethyl-bendamustine (M4), which are often analyzed on a Synergi™ Hydro-RP column. nih.govnih.gov Gradient elution is typically employed, using a mobile phase system consisting of an aqueous component, such as 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water, and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govnih.gov The gradient conditions are carefully tuned to ensure adequate retention and sharp peak shapes for accurate quantification.

Table 1: Example Chromatographic Conditions for Bendamustine Metabolite Analysis This table presents typical parameters used for the analysis of Bendamustine and its metabolites, which are directly applicable to the method development for Dihydroxy Bendamustine-d3.

| Parameter | Description | Reference |

|---|---|---|

| Analytical Column | Synergi™ Polar-RP for Dihydroxy Bendamustine (HP2); Synergi™ Hydro-RP or Atlantis dC18 for other metabolites. | nih.govnih.govnih.gov |

| Mobile Phase A (Aqueous) | 5 mM Ammonium Formate with 0.1% Formic Acid in Water. | nih.govnih.gov |

| Mobile Phase B (Organic) | Methanol or Acetonitrile. | nih.govnih.gov |

| Elution Mode | Gradient Elution. | nih.govnih.gov |

| Flow Rate | 0.4 - 1.0 mL/min. | oup.comnih.gov |

| Column Temperature | Controlled ambient temperature (e.g., 27°C or 35°C). | oup.comalliedacademies.org |

The mass spectrometer provides the high selectivity and sensitivity required for bioanalysis. For Dihydroxy Bendamustine and its deuterated standard, a triple quadrupole mass spectrometer is typically used, operating in the Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net

Positive mode Electrospray Ionization (ESI) is the universally adopted ionization technique for these compounds, as it efficiently generates protonated molecular ions [M+H]⁺. nih.govoup.com The MRM experiments are based on monitoring a specific precursor ion to product ion transition. The precursor ion corresponds to the protonated molecule ([M+H]⁺) of the analyte, and the product ion is a characteristic fragment generated by collision-induced dissociation (CID). For this compound (Molecular Weight: 324.39), the expected precursor ion would be m/z 325.4. cymitquimica.comxcessbio.com The specific product ions would be determined during method development by infusing the analytical standard.

Table 2: Example Mass Spectrometric Transitions for Bendamustine and Related Compounds This table provides MRM transitions for Bendamustine and its deuterated standards, illustrating the approach for establishing transitions for this compound.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Bendamustine | Positive ESI | 358.0 | 228.0 | researchgate.net |

| γ-hydroxybendamustine (M3) | Positive ESI | 374.0 | 338.0 | researchgate.net |

| Bendamustine-D11 (IS) | Positive ESI | 369.0 | 233.0 | pharmaexcipients.com |

| M3-D8 (IS) | Positive ESI | 382.0 | 200.0 | pharmaexcipients.com |

In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. nih.gov this compound is synthesized for this specific purpose: to serve as the internal standard for the accurate quantification of the endogenous metabolite Dihydroxy Bendamustine (HP2). synzeal.com

The key advantage of a SIL-IS is that it shares nearly identical physicochemical properties with the analyte of interest. nih.gov Consequently, it co-elutes chromatographically and experiences similar extraction recovery and, most importantly, identical ionization suppression or enhancement effects in the mass spectrometer source. pharmaexcipients.comnih.gov By calculating the peak area ratio of the analyte to the SIL-IS, any variability introduced during sample processing or analysis is effectively normalized, leading to high precision and accuracy. The use of other deuterated analogs, such as Bendamustine-D11 and M3-D8, as internal standards in related assays further validates this approach. pharmaexcipients.compharmaexcipients.com

Mass Spectrometric Detection and Ionization Strategies

Sample Preparation Techniques for Biological Matrices in Preclinical Analysis

The goal of sample preparation is to extract the analyte and its internal standard from the complex biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the sample prior to LC-MS/MS analysis. researchgate.netmedipharmsai.com Given that Bendamustine and its metabolites can be unstable and prone to hydrolysis, sample handling and preparation procedures must be carefully controlled. nih.gov For instance, urine samples are often stabilized by dilution with plasma to minimize degradation. nih.govnih.gov

Several extraction methodologies have been proven effective for Bendamustine and its metabolites from preclinical and clinical samples.

Solid Phase Extraction (SPE): This is a widely used and robust technique. nih.govnih.gov The process typically involves acidifying the plasma or stabilized urine sample before loading it onto an SPE cartridge, such as a C18 or a specialized polar-modified reversed-phase polymer. nih.govnih.gov Interfering substances are removed with wash steps, and the analytes are then eluted with an organic solvent like methanol. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another effective method for sample cleanup. nih.gov It involves extracting the analytes from the aqueous biological fluid into an immiscible organic solvent, such as ethyl acetate. researchgate.net After separation of the layers, the organic phase is evaporated, and the residue is reconstituted in the mobile phase for injection.

Protein Precipitation (PPT): This is a simpler but often less clean method where a large volume of cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. alliedacademies.org While fast, it may result in significant matrix effects if not optimized or combined with other cleanup steps, such as in HybridSPE techniques. researchgate.netuu.nl

The matrix effect is a phenomenon where co-eluting endogenous components from the biological sample interfere with the ionization of the analyte, causing either suppression or enhancement of the signal. nih.govmedipharmsai.com It is a critical parameter that must be evaluated during method validation to ensure the reliability of the bioanalytical data. bioanalysisforum.jp

Evaluation is typically performed using the post-extraction spike method. nih.gov This involves comparing the peak response of an analyte spiked into the extract of a blank biological sample with the response of the analyte in a neat solvent. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. nih.gov To ensure the method is robust, this evaluation should be conducted using at least six different lots of the biological matrix. nih.gov

While a SIL-IS like this compound is highly effective at compensating for matrix effects, it is not a substitute for developing a clean extraction procedure and an optimized chromatographic method. researchgate.netpharmaexcipients.com In some cases, a "deuterium effect" can cause a slight chromatographic separation between the analyte and the SIL-IS, potentially placing them in different zones of ion suppression, which could compromise quantification. pharmaexcipients.com Therefore, a thorough evaluation of matrix effects remains an indispensable part of method validation.

Table 3: Compound Names

| Abbreviation / Common Name | Chemical Name |

|---|---|

| This compound | 4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid |

| Dihydroxy Bendamustine (HP2) | 4-{5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid |

| Bendamustine | 4-[5-[Bis(2-chloroethyl)amino]-1-methyl-2-benzimidazolyl]butyric acid |

| γ-hydroxy-bendamustine (M3) | 4-(5-(N-(2-chloroethyl)-N-(2-hydroxyethyl))amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid |

| N-desmethyl-bendamustine (M4) | 4-(5-(bis(2-chloroethyl)amino)-1H-benzo[d]imidazol-2-yl)butanoic acid |

Extraction Methodologies (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Validation Parameters for Analytical Methods

The robustness and reliability of any analytical method intended for quantitative analysis hinge on a thorough validation process. For this compound, which is a key hydrolysis product of bendamustine, establishing validated methods is critical, particularly given the inherent instability of the parent compound in aqueous solutions. nih.govresearchgate.net Method validation is performed according to established guidelines to ensure data integrity. tandfonline.commedwinpublishers.com

Assessment of Accuracy and Precision

Accuracy and precision are cornerstone parameters in method validation, ensuring that the measured values are close to the true value and that repeated measurements are consistent. For the analysis of bendamustine and its metabolites, including the dihydroxy form, liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have been developed and validated. nih.govresearchgate.net

Inter-assay and intra-assay precision and accuracy are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). nih.gov Studies on bendamustine metabolites report that accuracies are typically required to be within ±15% of the nominal value (or ±20% at the lower limit of quantification). nih.govresearchgate.net Precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), must also fall within these percentage limits. nih.govmedwinpublishers.comresearchgate.net For instance, a validated LC-MS/MS method for Dihydroxy Bendamustine (HP2) demonstrated inter-assay and intra-assay accuracies within ±15% of the nominal concentration, with CV values below 15%. nih.govresearchgate.net At the lower limit of quantification, these acceptance criteria were extended to ±20%. nih.govresearchgate.netresearchgate.net

Table 1: Representative Accuracy and Precision Data for Bendamustine Metabolite Quantification This table is generated based on typical validation data reported for bendamustine and its metabolites.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | <20 | 80-120 | <20 | 80-120 |

| Low | 3.0 | <15 | 85-115 | <15 | 85-115 |

| Medium | 100 | <15 | 85-115 | <15 | 85-115 |

| High | 400 | <15 | 85-115 | <15 | 85-115 |

| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. |

Evaluation of Linearity and Lower Limits of Quantification

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is established by analyzing a series of calibration standards. For Dihydroxy Bendamustine (HP2), a quantifiable range of 1-500 ng/mL in plasma and 0.1-50 μg/mL in urine has been established using LC-MS/MS methods. nih.govresearchgate.netresearchgate.net The calibration curves for these assays typically yield a correlation coefficient (r²) greater than 0.99, indicating a strong linear relationship. jocpr.com

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For Dihydroxy Bendamustine (HP2), the LLOQ in plasma has been reported as 1 ng/mL. nih.govresearchgate.net In other matrices, such as mouse brain tissue, LLOQs for bendamustine have been achieved at 5 ng/mL. researchgate.net The sensitivity to achieve low LLOQs is a critical feature of the LC-MS/MS methods employed. nih.govnih.gov

Table 2: Typical Linearity and LLOQ Parameters for Dihydroxy Bendamustine Quantification This table is generated based on typical validation data reported for bendamustine metabolites.

| Matrix | Linearity Range | LLOQ | Correlation Coefficient (r²) |

| Human Plasma | 1 - 500 ng/mL nih.govresearchgate.net | 1 ng/mL nih.govresearchgate.net | >0.99 |

| Human Urine | 0.1 - 50 µg/mL nih.govresearchgate.net | 0.1 µg/mL nih.govresearchgate.net | >0.99 |

| Mouse Brain Tissue* | 5 - 2000 ng/mL researchgate.net | 5 ng/mL researchgate.net | >0.99 |

| Data for parent compound Bendamustine, representative of metabolite analysis. |

Stability Studies of Analytes in Processed and Unprocessed Samples

Stability testing is crucial for ensuring that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Bendamustine is known to be susceptible to chemical hydrolysis in aqueous solutions, which leads to the formation of its monohydroxy and dihydroxy metabolites. nih.govhpfb-dgpsa.canih.gov This makes stability assessments particularly important.

Stability is evaluated under various conditions, including:

Bench-top stability: To assess stability at room temperature.

Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles.

Long-term storage stability: To determine how long samples can be stored at low temperatures (e.g., -80°C).

Autosampler stability: To ensure the analyte is stable in the processed extract while awaiting injection into the analytical instrument.

For bendamustine and its active metabolite, studies have shown stability in processed samples on the benchtop for 6 hours, in an autosampler for 24 hours, and during long-term storage at -80°C for at least 30 days. researchgate.net In dried blood spot samples, the analytes were stable for 7 days at room temperature and for 55 days at -80°C. researchgate.net These findings underscore the necessity of defined handling and storage procedures to ensure the integrity of preclinical samples.

Application of Analytical Methods in Diverse Preclinical Matrices

Validated LC-MS/MS methods are widely applied to quantify this compound and related compounds in a variety of preclinical biological samples. This allows for a comprehensive understanding of the drug's pharmacokinetic profile.

Animal Plasma: This is the most common matrix for pharmacokinetic studies. Sensitive LC-MS/MS methods have been developed for the simultaneous determination of bendamustine and its metabolites in small volumes of mice and dog plasma. nih.govresearchgate.netthieme-connect.com These methods have been successfully used to characterize the pharmacokinetic profiles in these preclinical species. nih.gov

Animal Tissues: Understanding tissue distribution is key to evaluating a drug's efficacy and potential toxicity. Following administration in rats, the highest concentrations of bendamustine-related compounds were found in the kidneys and liver. hpfb-dgpsa.ca Validated methods have also been specifically developed for quantifying bendamustine in mouse brain tissue, demonstrating the capability to measure drug disposition in specific organs. researchgate.net

Cell Cultures: In vitro models using cell cultures are essential for early assessments of drug activity and metabolism. Analytical methods are validated for use in matrices like hepatocyte culture medium to study metabolic pathways. tandfonline.com The cytotoxic potential of bendamustine and its metabolites has been analyzed in various tumor cell lines, which requires accurate quantification of the compounds in the cell culture environment. fda.govsemanticscholar.org

The application of these advanced analytical methodologies across diverse preclinical matrices provides the high-quality data necessary for the nonclinical development of therapeutics related to bendamustine.

Application of Dihydroxy Bendamustine D3 in Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Preclinical Pharmacokinetic Profiling of Dihydroxy Bendamustine (B91647) in Animal Models

While specific pharmacokinetic data for Dihydroxy Bendamustine-d3 as a therapeutic agent are not available due to its primary use as an analytical standard, studies on the non-deuterated Dihydroxy Bendamustine (HP2) provide insight into its behavior in biological systems. This compound, chemically identified as 4-(5-(Bis(2-hydroxyethyl)amino)-1-(methyl-d3)-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride, is utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of quantifying Bendamustine and its metabolites in plasma and other biological matrices. synzeal.comcymitquimica.comresearchgate.net

Preclinical studies in various animal species, including mice and rats, have been conducted to characterize the pharmacokinetics of Bendamustine and its metabolites. nih.govthieme-connect.com Following administration of Bendamustine, Dihydroxy Bendamustine is formed and subsequently eliminated. nih.gov Renal excretion is a route of elimination for this metabolite. nih.gov In a human mass balance study, approximately 5% of the administered Bendamustine dose was recovered in the urine as HP2 within 24 hours. nih.gov The order of excretion amounts in urine has been reported as monohydroxy-bendamustine > bendamustine > dihydroxy-bendamustine. medac.eumedsafe.govt.nz

Table 1: Preclinical Pharmacokinetic Data for Bendamustine Metabolites

| Compound | Key Findings in Preclinical Models | Source |

| Dihydroxy Bendamustine (HP2) | Primarily formed by hydrolysis of Bendamustine. Eliminated via renal excretion. | nih.govnih.gov |

| Plasma concentrations are very low relative to Bendamustine. | nih.gov | |

| Monohydroxy Bendamustine (HP1) | A major hydrolytic metabolite with low activity. | nih.govfda.gov |

| γ-hydroxybendamustine (M3) | An active metabolite formed via CYP1A2 oxidation. | nih.gov |

| N-desmethyl-bendamustine (M4) | An active metabolite formed via CYP1A2 oxidation. | nih.gov |

Note: Specific quantitative pharmacokinetic parameters for Dihydroxy Bendamustine in preclinical animal models are not extensively published in the reviewed literature.

In Vitro Pharmacodynamic Activity Assessments of Dihydroxy Bendamustine

The pharmacodynamic activity of a drug and its metabolites is a critical determinant of its therapeutic efficacy. In the case of Bendamustine, the cytotoxic effects are primarily attributed to the parent compound. drugbank.com In vitro studies have consistently demonstrated that the hydrolytic metabolites, including Dihydroxy Bendamustine (HP2), possess significantly lower cytotoxic activity. nih.govfda.govdrugbank.com

These assessments are typically conducted using various human tumor cell lines. medac.eu The results of these in vitro studies indicate that Dihydroxy Bendamustine has little to no activity against these cancer cells, underscoring that the therapeutic effect of Bendamustine is not mediated by this metabolite. nih.govaacrjournals.org

Table 2: In Vitro Activity of Bendamustine and its Metabolites

| Compound | In Vitro Activity | Source |

| Bendamustine | Primary contributor to cytotoxic activity. | drugbank.com |

| Dihydroxy Bendamustine (HP2) | Low to no cytotoxic activity. | nih.govfda.govdrugbank.com |

| Monohydroxy Bendamustine (HP1) | Low to no cytotoxic activity. | nih.govfda.gov |

| γ-hydroxybendamustine (M3) | Active metabolite, but contributes minimally to overall cytotoxicity. | nih.gov |

| N-desmethyl-bendamustine (M4) | Active metabolite, but contributes minimally to overall cytotoxicity. | nih.gov |

Comparative Pharmacokinetic and Pharmacodynamic Analysis with Bendamustine and Other Metabolites in Preclinical Systems

In terms of pharmacokinetics, while Dihydroxy Bendamustine is a major metabolite by formation, its plasma concentrations are considerably lower than that of Bendamustine. nih.gov The active metabolites, M3 and M4, are also found at much lower concentrations in plasma compared to Bendamustine, approximately 1/10th and 1/100th, respectively. drugbank.com This indicates that systemic exposure to the hydrolytic and even the active metabolites is substantially less than that of the parent compound.

Mechanistic Research and Structure Activity Relationships of Dihydroxy Bendamustine

Investigations into the Molecular and Cellular Impact of Dihydroxy Bendamustine (B91647) in In Vitro Systems

Scientific literature indicates that Dihydroxy Bendamustine, the non-deuterated precursor of Dihydroxy Bendamustine-d3, is a product of the hydrolysis of Bendamustine. researchgate.netacs.org This metabolic process significantly alters the compound's biological activity. In vitro studies have consistently shown that Dihydroxy Bendamustine possesses little to no cytotoxic activity. researchgate.netacs.orgnih.gov The hydrolysis of the chloroethyl groups of Bendamustine to hydroxyl groups is the key transformation leading to this loss of efficacy.

Consequently, there is a notable absence of dedicated in vitro studies investigating the molecular and cellular impact of this compound. The rationale for this is twofold: firstly, its direct precursor is considered biologically inactive, and secondly, the introduction of deuterium (B1214612) atoms at the methyl position is not anticipated to restore the cytotoxic capabilities lost during hydrolysis. Therefore, this compound is primarily synthesized for use as a stable isotope-labeled internal standard in pharmacokinetic and metabolic profiling studies of Bendamustine. synzeal.com Its utility lies in its ability to be distinguished from its non-deuterated counterpart by mass spectrometry, allowing for precise quantification of the inactive metabolite in biological samples. researchgate.net

Structure-Activity Relationship (SAR) Studies Focusing on the Dihydroxy and Deuterated Modifications

The structure-activity relationship (SAR) of Bendamustine and its derivatives is well-defined, particularly concerning the modifications that lead to this compound.

The critical structural features for the cytotoxic activity of Bendamustine are the two chloroethyl groups attached to the benzimidazole (B57391) ring. researchgate.net These groups are responsible for the compound's alkylating properties, enabling it to form covalent bonds with DNA and induce cell death. acs.orgresearchgate.net The transformation of these chloroethyl groups into hydroxyl groups, resulting in Dihydroxy Bendamustine, eliminates this alkylating capacity. This structural change is the primary reason for the compound's lack of significant antitumor activity. researchgate.net

The second modification, deuteration, involves the replacement of three hydrogen atoms with deuterium atoms on the methyl group of the benzimidazole ring, yielding this compound. synzeal.com In the broader context of drug development, deuteration is a strategy sometimes employed to alter a drug's metabolic profile by strengthening the carbon-hydrogen bond, which can slow down metabolic processes. However, in the case of this compound, the deuteration is not intended to enhance its pharmacological activity, as the parent Dihydroxy Bendamustine is already inactive. Instead, the mass difference introduced by the deuterium atoms makes it an ideal internal standard for analytical assays.

Below is a data table detailing the chemical information for this compound Hydrochloride.

| Feature | Value |

| Chemical Name | 4-(5-(Bis(2-hydroxyethyl)amino)-1-(methyl-d3)-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride |

| Molecular Formula | C16H20D3N3O4 · HCl |

| Molecular Weight | 324.4 g/mol (free base) + 36.5 g/mol (HCl) |

| Deuteration Site | Methyl group on the benzimidazole ring |

| Primary Use | Analytical internal standard |

| Biological Activity | Considered inactive |

Data sourced from SynZeal. synzeal.com

Future Directions in Dihydroxy Bendamustine D3 Research

Emerging Analytical Techniques and Their Potential for Dihydroxy Bendamustine-d3 Analysis

The analysis of this compound, a key metabolite of the alkylating agent bendamustine (B91647), is crucial for understanding its pharmacokinetics and metabolic profile. While established methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are sensitive for quantifying bendamustine and its metabolites, emerging analytical techniques promise to enhance the specificity, speed, and depth of this analysis. researchgate.netresearchgate.net

One of the significant challenges in analyzing bendamustine and its metabolites is the compound's instability and susceptibility to hydrolysis. researchgate.net To address this, novel sample stabilization and extraction techniques are being explored. For instance, methods to minimize degradation during sample collection and processing are critical for accurate quantification. researchgate.net

Advanced Chromatographic and Mass Spectrometric Methods:

The use of high-resolution mass spectrometry (HRMS) offers a significant advantage in identifying and characterizing metabolites without the need for authentic reference standards, which are often not commercially available. researchgate.net Techniques like hydrogen-deuterium exchange (HDX) mass spectrometry can provide structural information on metabolites, aiding in their definitive identification. alliedacademies.org

Furthermore, the development of more rapid chromatographic methods is essential for high-throughput analysis. nih.gov While traditional LC methods can have long run times, newer approaches aim to significantly reduce the analysis time without compromising separation efficiency. nih.govresearchgate.net

Table 1: Comparison of Analytical Techniques for Bendamustine Metabolite Analysis

| Technique | Advantages | Disadvantages | Potential for this compound Analysis |

| LC-MS/MS | High sensitivity and selectivity, well-established for quantification. researchgate.net | Can have long analysis times, requires reference standards for absolute quantification. researchgate.netnih.gov | Continued use for routine quantification, with improvements in speed and sample throughput. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for confident metabolite identification, can identify unknown metabolites. researchgate.net | Higher instrumentation cost. | Ideal for metabolite profiling and identification studies of this compound. |

| Hydrogen-Deuterium Exchange (HDX) MS | Provides structural information on metabolites. alliedacademies.org | Complex data analysis. | Useful for confirming the structure of this compound and other metabolites. |

| Spectrophotometric Methods | Simple, rapid, and cost-effective. researchgate.netjocpr.com | Lower sensitivity and selectivity compared to MS-based methods. researchgate.net | Potentially useful for initial screening or in resource-limited settings, but not for detailed metabolite analysis. |

| Dried Blood Spot (DBS) with LC-MS/MS | Minimally invasive sample collection, improved stability of analytes. researchgate.net | Matrix effects can be a challenge. researchgate.net | Offers a promising approach for pharmacokinetic studies involving this compound, especially in pediatric or resource-limited settings. |

Potential Research Applications of this compound Beyond Current Scope

The primary use of deuterated compounds like this compound is as internal standards in pharmacokinetic and metabolism studies. myskinrecipes.comresearchgate.net The deuterium (B1214612) labeling provides a distinct mass signature that allows for accurate quantification of the non-labeled analyte in biological matrices. researchgate.netmedchemexpress.com

However, the utility of this compound extends beyond its role as an internal standard. Its stable isotope-labeled nature makes it a valuable tool in various research applications:

Metabolite Identification and Pathway Elucidation: By administering a mixture of labeled and unlabeled bendamustine, researchers can more easily track the metabolic fate of the drug and identify novel metabolites. alliedacademies.org The characteristic isotopic pattern helps to distinguish drug-related compounds from endogenous molecules in complex biological samples. alliedacademies.org

Drug-Drug Interaction Studies: this compound can be employed to investigate the influence of co-administered drugs on the metabolism of bendamustine. nih.gov By monitoring the formation of labeled and unlabeled metabolites, researchers can determine if another drug inhibits or induces the enzymes responsible for bendamustine metabolism.

Pharmacokinetic Modeling in Special Populations: The use of deuterated standards is critical for accurate pharmacokinetic modeling, especially in populations where drug metabolism may be altered, such as pediatric patients or individuals with hepatic or renal impairment. nih.govsemanticscholar.org

Integration of this compound Research into Systems Pharmacology Models

Systems pharmacology aims to understand the effects of drugs on biological systems through the integration of experimental data and computational modeling. mdpi.commdpi.com Research on this compound can provide crucial data for developing and refining systems pharmacology models of bendamustine therapy.

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body based on physiological and biochemical parameters. semanticscholar.org Data on the formation and clearance of this compound, obtained using the analytical techniques described above, are essential for building and validating PBPK models for bendamustine. semanticscholar.org These models can then be used to predict drug exposure in different patient populations and to explore the impact of genetic polymorphisms in drug-metabolizing enzymes. nih.gov

Network Biology and Pathway Analysis:

Systems biology approaches can be used to analyze the complex network of proteins and pathways affected by bendamustine. mdpi.com By integrating data on bendamustine and its metabolites, including this compound, with genomic and proteomic data from cancer cells, researchers can identify key nodes in the network that are critical for the drug's efficacy. mdpi.com This understanding can inform the development of combination therapies that target multiple nodes in the network to overcome drug resistance. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity and purity of Dihydroxy Bendamustine-d3 in synthesis protocols?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase, 254 nm wavelength) to assess purity. Confirm molecular weight via electrospray ionization mass spectrometry (ESI-MS) and structural elucidation through H and C NMR spectroscopy. For hydroxyl group verification, employ thin-layer chromatography (TLC) with silica gel plates and a solvent system optimized for polar metabolites. Deviations from expected retention factors or spectral profiles necessitate re-purification using column chromatography .

Q. How should researchers design initial in vitro assays to evaluate the solubility and stability of this compound in physiological buffers?

- Methodological Answer : Conduct solubility studies using the shake-flask method at pH 7.4 (simulating physiological conditions) with quantification via UV spectrophotometry. For stability, incubate the compound at 37°C in phosphate-buffered saline (PBS), sampling at intervals (0, 6, 24, 48 hours) and analyzing degradation products via HPLC with diode-array detection (DAD). Include controls for temperature fluctuations and buffer composition effects. Document deviations from standard protocols, such as agitation speed or light exposure, to ensure reproducibility .

Q. What in vitro models are suitable for preliminary assessment of this compound’s metabolic pathways?

- Methodological Answer : Utilize hepatic microsomes or primary hepatocytes from relevant species (e.g., human, rat) to study Phase I metabolism. Incubate the compound with NADPH-regenerating systems and quantify metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzyme-specific pathways. For deuterium tracing, compare metabolic profiles of this compound with non-deuterated analogs to distinguish isotopic effects .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the metabolic half-life of this compound across different tissue models?

- Methodological Answer : Perform cross-model validation by parallel incubations in hepatic microsomes, primary hepatocytes, and 3D organoid cultures. Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue-specific clearance rates. Use deuterium labeling to track parent compound depletion via high-resolution mass spectrometry (HRMS), ensuring sensitivity thresholds are consistent across assays. Discrepancies may arise from variations in enzyme expression or incubation conditions; report these parameters comprehensively .

Q. What protocols optimize the detection of low-abundance deuterated metabolites in complex biological matrices?

- Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents to enrich metabolites from plasma or urine. Use HRMS in parallel reaction monitoring (PRM) mode for targeted quantification, leveraging the isotopic mass shift (Δm/z = +3) of deuterated species. Validate methods using stable isotope-labeled internal standards and matrix-matched calibration curves. For ambiguous peaks, perform MS/MS spectral comparison with synthetic metabolite standards .

Q. How should contradictory results from stability studies under varying pH conditions be analyzed methodologically?

- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis, PCA) to identify pH-dependent degradation patterns. Use Arrhenius kinetics to model degradation rates across pH gradients (e.g., 2.0–9.0). If inconsistencies persist, conduct forced degradation studies with controlled light, oxygen, and temperature to isolate confounding factors. Report all experimental parameters, including buffer ionic strength and equilibration time, to enable meta-analysis .

Q. What strategies validate the specificity of this compound assays in the presence of structurally similar endogenous compounds?

- Methodological Answer : Develop a LC-MS/MS method with chromatographic separation optimized for polar metabolites (e.g., HILIC columns). Test interference by spiking biological matrices with endogenous compounds (e.g., glutathione, uric acid) and assess signal suppression/enhancement. Use deuterated internal standards to correct matrix effects. Validate specificity via blank matrix injections and comparison with non-deuterated analogs .

Data Analysis & Replicability

Q. What meta-analytical approaches reconcile variability in reported IC50 values for this compound across cell lines?

- Methodological Answer : Aggregate data from multiple studies using standardized normalization (e.g., cell viability assays with ATP-based luminescence). Apply random-effects meta-analysis to account for inter-study heterogeneity. Stratify results by cell type (e.g., leukemia vs. solid tumors) and culture conditions (e.g., serum concentration). Publicly share raw dose-response curves and computational scripts to facilitate replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.